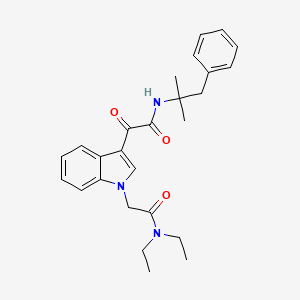
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H31N3O3 and its molecular weight is 433.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Biological Activities
The compound demonstrates the intricate nature of chemical synthesis and biological studies in medicinal chemistry. Its relevance is closely tied to the exploration of novel therapeutic agents through the manipulation of chemical structures to impact biological systems. For example, studies on analogues such as those described by Wise et al. (1987) highlight the potential antipsychotic properties of similar compounds without the interaction with dopamine receptors, a significant advantage in reducing side effects associated with traditional antipsychotic medications Wise et al., 1987.
Antimicrobial Applications
The synthesis and characterization of compounds bearing close structural similarities, as explored by Almutairi et al. (2018), underscore their antimicrobial potential. These compounds, upon evaluation, revealed significant activity against a range of Gram-positive and Gram-negative bacteria and fungal strains, indicating their utility in developing new antimicrobial agents Almutairi et al., 2018.
Anticonvulsant and Anti-inflammatory Properties
The investigation into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives by Soyer et al. (2004) presents an interesting avenue for the development of anticonvulsant medications. This study highlights the synthesis of derivatives with promising anticonvulsant activity, offering a pathway to potentially safer and more effective treatments for seizure disorders Soyer et al., 2004.
Exploration of Anti-inflammatory Analogs
The design and synthesis of non-ulcerogenic derivatives of anti-inflammatory drugs, as conducted by Bhandari et al. (2010), further illustrate the compound's relevance in medicinal chemistry. By aiming to mitigate gastrointestinal toxicities associated with NSAIDs, these studies pave the way for safer anti-inflammatory therapies that do not compromise the stomach lining, addressing a significant limitation of current treatments Bhandari et al., 2010.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-5-28(6-2)23(30)18-29-17-21(20-14-10-11-15-22(20)29)24(31)25(32)27-26(3,4)16-19-12-8-7-9-13-19/h7-15,17H,5-6,16,18H2,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNMRNDJTPVUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
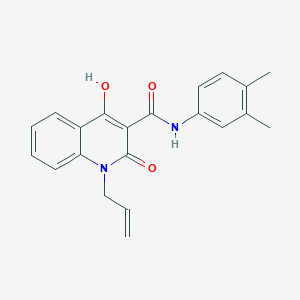
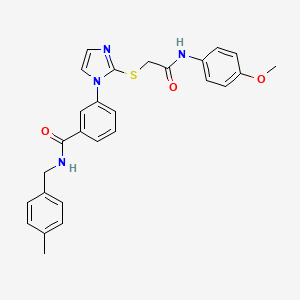
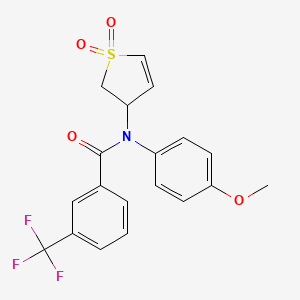
![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)
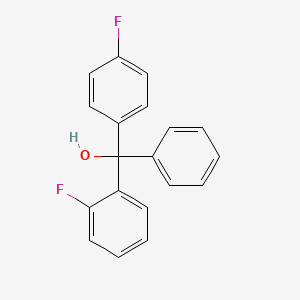

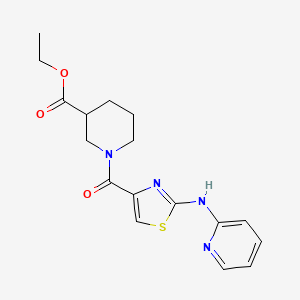

![Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2751332.png)
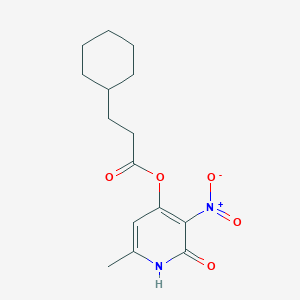
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2751334.png)
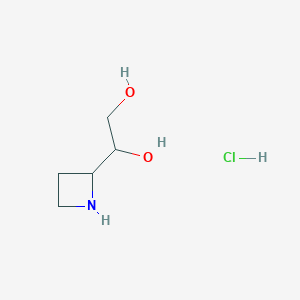
![(2S,3As,6aS)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2751338.png)

